molecular formula C21H24N4O B5967867 [3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone

[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone

Cat. No.: B5967867
M. Wt: 348.4 g/mol
InChI Key: PCTINBUNKYJUJC-UHFFFAOYSA-N
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Description

[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone: is a complex organic compound that features a piperidine ring, an indazole moiety, and a dimethylaniline group

Properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14-9-10-16(12-15(14)2)22-17-6-5-11-25(13-17)21(26)20-18-7-3-4-8-19(18)23-24-20/h3-4,7-10,12,17,22H,5-6,11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTINBUNKYJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=NNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylaniline Group: This step involves the reaction of piperidine with 3,4-dimethylaniline under suitable conditions, such as in the presence of a base like sodium hydride.

    Attachment of the Indazole Moiety: The final step involves coupling the piperidine-dimethylaniline intermediate with an indazole derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dimethylaniline group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine or dimethylaniline groups.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring and dimethylaniline group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperidine ring, indazole moiety, and dimethylaniline group in [3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone] imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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